Cas no 1824292-83-2 (Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[3-(2-aminophenyl)propyl]-1,1-dimethylethyl ester is a versatile organic compound with significant applications in the pharmaceutical industry. This ester derivative offers improved solubility and stability, enhancing its utility in drug formulations. Its unique structure allows for selective modification, facilitating targeted drug delivery and improved therapeutic outcomes.
Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester structure
1824292-83-2 structure
Product Name:Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester
CAS No:1824292-83-2
MF:C14H22N2O2
MW:250.336683750153
CID:6045635
PubChem ID:53643099
Update Time:2025-10-17

Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester
    • SCHEMBL7531330
    • EN300-12444712
    • Z1505697496
    • tert-butyl N-[3-(2-aminophenyl)propyl]carbamate
    • 1824292-83-2
    • Inchi: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17)
    • InChI Key: AHKMVTDRMBGZLH-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCCC1=CC=CC=C1N

Computed Properties

  • Exact Mass: 250.168127949g/mol
  • Monoisotopic Mass: 250.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.061±0.06 g/cm3(Predicted)
  • Boiling Point: 408.4±28.0 °C(Predicted)
  • pka: 12.81±0.46(Predicted)

Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester

Carbamic Acid, N-[3-(2-Aminophenyl)propyl]-, 1,1-Dimethylethyl Ester (CAS No. 1824292-83-2): An Overview

Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminophenyl group and a dimethylethyl ester moiety. These structural elements contribute to its potential as a building block for the synthesis of more complex molecules and as a precursor in the development of novel therapeutic agents.

The chemical structure of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is defined by its carbamic acid backbone and the presence of an N-substituted amine group. The 1,1-dimethylethyl ester functionality provides additional stability and reactivity, making it a valuable intermediate in various synthetic pathways. Recent studies have highlighted the importance of this compound in the development of drugs targeting specific biological pathways and receptors.

In the context of medicinal chemistry, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester has shown promise in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors for enzymes involved in neurodegenerative diseases and cancer. The aminophenyl group can be modified to enhance binding affinity and selectivity for specific targets, while the dimethylethyl ester moiety can be tailored to improve pharmacokinetic properties such as solubility and bioavailability.

Recent research has also explored the use of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester in the design of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The carbamic acid backbone and ester functionality make this compound an excellent candidate for prodrug strategies, as they can be designed to release active metabolites under specific physiological conditions.

The synthesis of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) typically involves several steps, including the formation of the aminophenylpropylamine intermediate and subsequent reaction with a suitable carbamoyl chloride or isocyanate. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these processes.

In terms of safety and handling, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester should be stored under appropriate conditions to maintain its stability and prevent degradation. It is important to follow standard laboratory practices when handling this compound to ensure both personal safety and the integrity of experimental results.

The potential applications of Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester extend beyond medicinal chemistry into other areas such as materials science and analytical chemistry. Its unique properties make it a valuable tool for researchers working on a wide range of projects. For example, it can be used as a ligand in coordination chemistry or as a functionalized monomer in polymer synthesis.

In conclusion, Carbamic acid, N-[3-(2-aminophenyl)propyl]-, 1,1-dimethylethyl ester (CAS No. 1824292-83-2) is a multifaceted compound with significant potential in various scientific disciplines. Its structural characteristics and synthetic versatility make it an attractive candidate for further research and development. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.

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